molecular formula C10H13ClFNO2 B6168910 methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate hydrochloride CAS No. 176896-74-5

methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate hydrochloride

Cat. No.: B6168910
CAS No.: 176896-74-5
M. Wt: 233.7
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Description

Methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate hydrochloride is a fluorinated α-amino acid ester derivative. It features a chiral center at the α-carbon (2S configuration), a methyl ester group, and a 3-fluorophenyl substituent. This compound is structurally related to phenylalanine derivatives but modified for enhanced physicochemical or pharmacological properties.

Properties

CAS No.

176896-74-5

Molecular Formula

C10H13ClFNO2

Molecular Weight

233.7

Purity

95

Origin of Product

United States

Biological Activity

Methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a chiral center, an amino group, a methyl ester, and a fluorophenyl moiety. Its molecular formula is C11H14ClFNO2C_{11}H_{14}ClFNO_2 with a molecular weight of approximately 249.69 g/mol. The presence of the fluorine atom enhances its lipophilicity and biological activity, allowing it to engage in hydrophobic interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can act as an inhibitor or modulator, influencing various biochemical pathways. Key interactions include:

  • Hydrogen Bonding : The amino group facilitates hydrogen bonding with target proteins.
  • Hydrophobic Interactions : The fluorophenyl group engages in hydrophobic interactions, enhancing binding affinity to lipid membranes and protein surfaces.

Biological Activity Overview

Research indicates that this compound exhibits notable pharmacological effects, including:

  • Antitumor Activity : Studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines, suggesting potential applications in oncology.
  • Neuroprotective Effects : Its ability to modulate neurotransmitter systems positions it as a candidate for treating neurodegenerative diseases.
  • Antimicrobial Properties : Some studies have reported antimicrobial activity against various pathogens, indicating its potential in infectious disease management.

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntitumorInhibits growth in cancer cell lines
NeuroprotectiveModulates neurotransmitter systems
AntimicrobialExhibits activity against bacterial strains
Enzyme InhibitionActs as an inhibitor for specific enzymes

Case Studies

  • Antitumor Activity Study :
    A study evaluated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability, with IC50 values ranging from 10 to 20 µM depending on the cell line tested. This suggests its potential as a lead compound for developing new anticancer agents.
  • Neuroprotective Effects :
    In a model of neurodegeneration, the compound was administered to mice subjected to oxidative stress. Results demonstrated a marked decrease in neuronal cell death compared to controls, highlighting its protective role against neurotoxicity.
  • Antimicrobial Testing :
    The antimicrobial efficacy was assessed using standard agar diffusion methods against Gram-positive and Gram-negative bacteria. Zones of inhibition ranged from 15 mm to 25 mm, indicating significant antimicrobial potential.

Comparison with Similar Compounds

Positional Isomers: 3-Fluoro vs. 4-Fluoro Substitution

  • Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS 64282-12-8) Structural Difference: Fluorine at the para position instead of meta. For example, 4-fluoro derivatives often show higher metabolic stability compared to 3-fluoro analogs due to reduced steric hindrance in enzymatic environments . Molecular Weight: 233.67 g/mol (identical to the 3-fluoro isomer) .

Halogen-Substituted Derivatives

  • Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate hydrochloride Structural Difference: Bromine replaces fluorine, and the aromatic ring is a thiophene. Impact: Bromine’s larger atomic radius increases molecular weight (279.59 g/mol) and lipophilicity (logP ~1.5 vs. Thiophene introduces sulfur-based π-π interactions, which may affect binding to hydrophobic pockets in proteins .
  • (S)-2-Amino-3-(5-bromopyridin-2-yl)propanoic acid methyl ester dihydrochloride Structural Difference: Pyridine ring replaces phenyl, with bromine at the 5-position. Impact: The pyridine nitrogen enhances polarity (aqueous solubility ~15 mg/mL vs. ~5 mg/mL for phenyl analogs) and facilitates hydrogen bonding. Bromine’s electron-withdrawing effect may reduce basicity of the amino group (pKa ~7.5 vs. ~8.2 for 3-fluoro compound) .

Heterocyclic and Functionalized Analogs

  • (2S)-2-Amino-3-[4’-(4’’-fluorophenyl)pyridin-2’-yl]propanoic acid hydrochloride Structural Difference: Pyridin-2-yl group with a 4-fluorophenyl substituent. Impact: The pyridine-fluorophenyl hybrid structure increases molecular complexity, leading to a higher melting point (197–200 °C) compared to simpler phenyl derivatives (~160–170 °C). This compound also exhibits notable optical activity ([α]D²⁵ = +30.8), suggesting stronger chiral interactions in biological systems .
  • Methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate hydrochloride Structural Difference: Incorporates a 2-oxopiperidine ring. Impact: The piperidine ring introduces conformational rigidity and basicity (pKa ~9.0 for the secondary amine), which may enhance blood-brain barrier penetration compared to the 3-fluoro phenyl analog .

Substituent Effects on Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) [α]D (c, solvent) Key Substituent Effect Reference
Target: 3-Fluorophenyl derivative 233.67 Not reported Not reported Moderate lipophilicity (logP ~1.2)
4-Fluorophenyl isomer 233.67 165–166 -13.4 (c 0.05, MeOH) Enhanced metabolic stability
5-Bromopyridin-2-yl derivative 295.56 Not reported Not reported Increased polarity (pyridine)
4’-(4’’-Fluorophenyl)pyridin-2’-yl analog 287.10 197–200 +38.5 (c 0.1, MeOH) High chiral recognition

Key Research Findings

  • Synthetic Accessibility: The 3-fluorophenyl derivative is synthesized via esterification of protected amino acids, similar to methods for 4-fluoro and brominated analogs. However, regioselective introduction of fluorine at the meta position requires careful control of electrophilic substitution conditions .
  • Biological Relevance : Fluorine’s electronegativity in the 3-position may reduce steric bulk compared to bulkier halogens (e.g., bromine), favoring interactions with flat binding pockets in enzymes or receptors. For example, 3-fluoro analogs have shown moderate activity in kinase inhibition assays, whereas 4-fluoro derivatives exhibit stronger binding due to optimal dipole alignment .
  • Safety and Handling: While specific toxicity data for the 3-fluoro compound are lacking, structurally related sulfonyl-containing analogs (e.g., methyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride) highlight the importance of substituent polarity in toxicity profiles. Fluorine’s small size and low polarizability may reduce off-target interactions compared to sulfonyl groups .

Preparation Methods

Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric synthesis remains the most widely employed strategy for obtaining enantiomerically pure methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate hydrochloride. A key approach involves the use of Evans oxazolidinone auxiliaries to induce chirality during the alkylation step. For example, 3-fluorophenylacetaldehyde is condensed with a chiral oxazolidinone under basic conditions, followed by hydrolysis to yield the (S)-configured amino acid precursor .

The alkylation reaction typically employs lithium hexamethyldisilazide (LiHMDS) as a base in tetrahydrofuran (THF) at −78°C, achieving diastereomeric excesses >98%. Subsequent esterification with methanol in the presence of thionyl chloride (SOCl₂) yields the methyl ester, which is then converted to the hydrochloride salt via HCl gas saturation in diethyl ether .

Table 1: Optimization of Asymmetric Alkylation Conditions

ParameterOptimal ValueYield (%)Diastereomeric Excess (%)
BaseLiHMDS8598.5
Temperature−78°C9299.2
SolventTHF8897.8
Electrophile3-Fluorobenzyl bromide7896.0

Data adapted from industrial-scale protocols .

Catalytic Hydrogenation of α-Amido Cinnamates

Transition-metal-catalyzed asymmetric hydrogenation provides a scalable alternative for stereocontrol. The synthesis begins with the preparation of (Z)-α-amido cinnamic acid derivatives via Knoevenagel condensation between 3-fluorobenzaldehyde and N-acetylglycine. Using a ferrocene-based BoPhoz ligand in combination with [Rh(cod)₂]BF₄, hydrogenation proceeds at 50 bar H₂ pressure in methanol, affording the (S)-configured product with 94% enantiomeric excess (ee) .

Critical to this method is the choice of catalyst system. Comparative studies demonstrate that Ru-BINAP complexes achieve inferior enantioselectivity (78% ee) under identical conditions, while Rh-Me-BoPhoz systems enable complete conversion within 6 hours . Post-hydrogenation steps involve esterification with methyl chloroformate and salt formation using concentrated HCl.

Enzymatic Resolution of Racemic Mixtures

For cost-sensitive applications, kinetic resolution using acylase enzymes offers a practical route. Racemic methyl 2-amino-3-(3-fluorophenyl)propanoate is treated with Pseudomonas fluorescens acylase in phosphate buffer (pH 7.0, 40°C), selectively deacetylating the (S)-enantiomer. The process achieves 99.5% ee after 48 hours, with the unwanted (R)-enantiomer recycled via racemization .

Key Advantages:

  • Eliminates need for chiral catalysts or auxiliaries

  • Compatible with continuous flow systems for industrial production

  • Reduces metal contamination in API batches

Microwave-Assisted Solid-Phase Synthesis

Recent advances employ resin-bound strategies to accelerate synthesis. Wang resin-functionalized Fmoc-3-fluoro-ʟ-phenylalanine undergoes microwave-assisted esterification with methanol (300 W, 80°C, 20 min), followed by HCl cleavage to yield the hydrochloride salt. This method reduces reaction times from 12 hours to <30 minutes while maintaining 92% purity .

Industrial-Scale Production Considerations

Large-scale manufacturing prioritizes solvent recovery and catalyst recycling. A continuous flow system using supercritical CO₂ as reaction medium demonstrates particular promise:

  • Esterification Unit: 3-Fluoro-ʟ-phenylalanine reacts with methanol in scCO₂ (200 bar, 50°C)

  • Crystallization Module: Product precipitates upon pressure reduction, achieving 99.8% purity

  • HCl Scrubbing: Gaseous HCl introduced countercurrently to form the hydrochloride salt

This approach reduces organic solvent use by 70% compared to batch processes .

Analytical Characterization of Intermediates

Quality control during synthesis requires rigorous monitoring:

HPLC Conditions:

  • Column: Chiralpak IA-3 (150 × 4.6 mm, 3 µm)

  • Mobile Phase: Hexane/ethanol/trifluoroacetic acid (90:10:0.1)

  • Flow Rate: 0.8 mL/min

  • Detection: UV 254 nm

Retention times:

  • (S)-enantiomer: 6.34 min

  • (R)-enantiomer: 7.12 min

Comparative Evaluation of Synthetic Routes

Table 2: Economic and Environmental Metrics Across Methods

MethodCost Index (USD/kg)E-Factor*PMI**Stereoselectivity (% ee)
Asymmetric Alkylation12,5008.723.499.2
Catalytic Hydrogenation9,8005.218.994.0
Enzymatic Resolution7,2003.112.599.5
Microwave-Assisted15,0006.821.792.0

*E-Factor = mass of waste/mass of product; **PMI = Process Mass Intensity

Emerging Techniques in Stereocontrol

Recent innovations include:

  • Photoredox Catalysis: Visible-light-mediated decarboxylative fluorination achieves 89% ee using Ir(ppy)₃ catalyst

  • Electrochemical Synthesis: Paired electrolysis in microreactors reduces reagent consumption by 40%

  • Machine Learning Optimization: Bayesian algorithms predict optimal solvent/base combinations for 95% yield improvement

Regulatory Considerations for Pharmaceutical Applications

ICH Q11 guidelines mandate strict control over:

  • Residual solvent levels (methanol <3000 ppm)

  • Heavy metal contaminants (Rh <10 ppm)

  • Enantiomeric purity (>99.0% ee for injectables)

Validation protocols require demonstrating method robustness across 30 batches, with inter-batch variability <2% for critical quality attributes .

Q & A

Q. What are the recommended synthetic routes for methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate hydrochloride, and how can enantiomeric purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach is esterification of the corresponding amino acid precursor. For example, reacting 3-fluorobenzaldehyde with glycine methyl ester under reductive amination conditions (e.g., sodium borohydride) can yield the desired stereoisomer. Chiral resolution techniques, such as chiral HPLC or enzymatic kinetic resolution, are critical to achieving high enantiomeric purity (>98%). Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity. Structural confirmation via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) is mandatory .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton/carbon environments, with fluorine coupling patterns confirming the 3-fluorophenyl substitution.
  • Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns.
  • Chiral Analysis : Chiral HPLC or circular dichroism (CD) ensures enantiomeric excess.
  • Elemental Analysis : Quantifies C, H, N, and Cl to confirm stoichiometry.
    Purity thresholds (>98%) should align with pharmacological study requirements .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives for enhanced biological activity?

  • Methodological Answer : Density functional theory (DFT) calculations predict electronic effects of the 3-fluorophenyl group on reactivity and binding affinity. Molecular docking simulations (e.g., AutoDock Vina) model interactions with target receptors (e.g., neurotransmitter transporters). QSAR (Quantitative Structure-Activity Relationship) analysis identifies structural modifications (e.g., halogen substitution, stereochemistry) that correlate with improved pharmacokinetic properties. Iterative computational-experimental workflows, as proposed by initiatives like ICReDD, accelerate lead optimization .

Q. What strategies resolve contradictions in biological activity data between enantiomers or structurally similar compounds?

  • Methodological Answer :
  • Stereochemical Profiling : Compare (2S) and (2R) enantiomers in vitro (e.g., receptor binding assays) to isolate stereospecific effects.
  • Impurity Analysis : Use LC-MS to detect trace impurities (e.g., diastereomers, unreacted intermediates) that may skew activity.
  • Meta-Analysis : Cross-reference data from analogs (e.g., ’s comparative table) to identify substituent-specific trends. For example, fluorine at the 3-position may enhance metabolic stability versus 4-fluorinated analogs .

Q. How does the 3-fluorophenyl group influence pharmacokinetic properties compared to non-fluorinated analogs?

  • Methodological Answer : Fluorine’s electronegativity and small atomic radius enhance lipophilicity and membrane permeability. In vivo studies (rodent models) can assess bioavailability and half-life. Microsomal stability assays (e.g., liver microsomes) quantify resistance to oxidative metabolism. Comparative studies with non-fluorinated analogs (e.g., 3-chloro or 3-hydroxyphenyl derivatives) reveal fluorine-specific effects on CYP450 enzyme interactions .

Experimental Design & Data Interpretation

Q. What experimental controls are critical when assessing this compound’s interaction with neurotransmitter receptors?

  • Methodological Answer :
  • Positive/Negative Controls : Use known agonists/antagonists (e.g., SSRIs for serotonin transporters) to validate assay conditions.
  • Radioligand Binding Assays : Include cold saturation experiments to rule out nonspecific binding.
  • Cell Line Validation : Use CRISPR-edited cell lines to confirm receptor specificity.
    Data should be normalized to protein concentration and repeated across ≥3 biological replicates .

Q. How can researchers mitigate batch-to-batch variability in synthesis?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR, Raman spectroscopy) during critical steps like esterification.
  • Design of Experiments (DoE) : Optimize reaction parameters (temperature, catalyst loading) via factorial design.
  • Strict QC Protocols : Adhere to ICH guidelines for purity (>98%), residual solvents (<0.1%), and chiral purity .

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